molecular formula C7H15BrS B13181061 1-Bromo-4-(ethylsulfanyl)-2-methylbutane

1-Bromo-4-(ethylsulfanyl)-2-methylbutane

Cat. No.: B13181061
M. Wt: 211.17 g/mol
InChI Key: WAUWZXBRUZDMHU-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethylsulfanyl)-2-methylbutane is an organic compound with the molecular formula C7H15BrS. This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a methyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(ethylsulfanyl)-2-methylbutane can be synthesized through a multi-step process. One common method involves the bromination of 4-(ethylsulfanyl)-2-methylbutane. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(ethylsulfanyl)-2-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-(ethylsulfanyl)-2-methylbutane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 4-(ethylsulfanyl)-2-methylbutanol.

    Oxidation: 1-Bromo-4-(ethylsulfinyl)-2-methylbutane or 1-Bromo-4-(ethylsulfonyl)-2-methylbutane.

    Reduction: 4-(ethylsulfanyl)-2-methylbutane.

Scientific Research Applications

1-Bromo-4-(ethylsulfanyl)-2-methylbutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2-methylbutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(ethylsulfanyl)-2-methylbutane is unique due to the presence of both a bromine atom and an ethylsulfanyl group on a butane backbone. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.

Properties

Molecular Formula

C7H15BrS

Molecular Weight

211.17 g/mol

IUPAC Name

1-bromo-4-ethylsulfanyl-2-methylbutane

InChI

InChI=1S/C7H15BrS/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3

InChI Key

WAUWZXBRUZDMHU-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)CBr

Origin of Product

United States

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